molecular formula C8H8ClN5O2 B1451198 (5-Pyridin-3-YL-tetrazol-2-YL)-acetic acid hydrochloride CAS No. 1185293-16-6

(5-Pyridin-3-YL-tetrazol-2-YL)-acetic acid hydrochloride

Cat. No. B1451198
M. Wt: 241.63 g/mol
InChI Key: QLSMTOXBBQNMBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(5-Pyridin-3-YL-tetrazol-2-YL)-acetic acid hydrochloride” is a chemical compound with the molecular formula C8H8ClN5O2 . It is used for proteomics research .


Physical And Chemical Properties Analysis

“(5-Pyridin-3-YL-tetrazol-2-YL)-acetic acid hydrochloride” has a molecular weight of 241.64 g/mol . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Metal Ion Binding and Coordination Chemistry

(5-Pyridin-3-YL-tetrazol-2-YL)-acetic acid hydrochloride derivatives have been synthesized and utilized for constructing metal-binding sites. For instance, derivatives like (Pyrazol-1-yl)acetic acid and (pyridin-2-yl)acetic acid have been condensed with amino groups of peptides to generate derivatives that form ATCUN-like metal ion binding sites. These derivatives have shown potential in forming stable complexes with metals like copper(II), exhibiting specific geometric structures and properties (Boa et al., 2005). Additionally, coordination compounds derived from various tetrazole-containing carboxylic acids have been synthesized, demonstrating interesting structural characteristics and luminescent properties when combined with lanthanides such as neodymium (Zou et al., 2014).

Magnetic Properties and Crystal Engineering

The structural and magnetic properties of hydrochloride crystals based on similar tetrazole derivatives have been a subject of study. For example, the relationship between crystal-stacking structures and magnetic properties has been explored, revealing how molecular interactions and crystal architectures can influence magnetic susceptibilities and behaviors (Yong et al., 2013).

Biochemical Interactions and Antimicrobial Activity

Certain tetrazole derivatives have been investigated for their antimicrobial properties. For instance, arylidene-hydrazide derivatives of (5-pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid have been synthesized and tested for their in vitro antimycobacterial activity against strains of Mycobacterium tuberculosis and Mycobacterium avium, showing variable degrees of effectiveness (Mamolo et al., 2001).

Safety And Hazards

“(5-Pyridin-3-YL-tetrazol-2-YL)-acetic acid hydrochloride” is labeled as an irritant, indicating that it may cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

The future directions of “(5-Pyridin-3-YL-tetrazol-2-YL)-acetic acid hydrochloride” are not specified in the available resources. As it is used for proteomics research , it may have potential applications in the study of proteins and their functions.

properties

IUPAC Name

2-(5-pyridin-3-yltetrazol-2-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O2.ClH/c14-7(15)5-13-11-8(10-12-13)6-2-1-3-9-4-6;/h1-4H,5H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSMTOXBBQNMBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(N=N2)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Pyridin-3-YL-tetrazol-2-YL)-acetic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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